molecular formula C18H22N4O3 B11150840 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide

5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11150840
M. Wt: 342.4 g/mol
InChI Key: WFTURRAOTFJRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazole-carboxamide family, characterized by a central pyrazole ring substituted at position 5 with a 2,3-dihydrobenzofuran moiety and at position 3 with a carboxamide group linked to a morpholinoethyl chain. Structural elucidation of such compounds often employs X-ray crystallography tools like the SHELX system, widely used for small-molecule refinement .

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H22N4O3/c23-18(19-4-5-22-6-9-24-10-7-22)16-12-15(20-21-16)13-1-2-17-14(11-13)3-8-25-17/h1-2,11-12H,3-10H2,(H,19,23)(H,20,21)

InChI Key

WFTURRAOTFJRJL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCCN4CCOCC4

Origin of Product

United States

Preparation Methods

Cyclization of 5-Hydroxy-2,3-dihydrobenzofuran Derivatives

The 2,3-dihydrobenzofuran core is synthesized via acid-catalyzed cyclization of 5-hydroxy-substituted precursors. For example, 5-hydroxy-2,3-dihydrobenzofuran can be formylated using Duff reaction conditions (hexamethylenetetramine in trifluoroacetic acid) to introduce the aldehyde group at position 5.

StepReagents/ConditionsYieldReference
CyclizationH2SO4, 100°C, 4 h78%
FormylationHexamethylenetetramine, TFA, 80°C, 12 h65%

Synthesis of 1H-Pyrazole-3-carboxylic Acid

Chalcone Cyclization with Hydrazine

A widely adopted method involves cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine hydrate:

  • Chalcone synthesis : 2,3-Dihydrobenzofuran-5-carbaldehyde reacts with ethyl acetoacetate in basic ethanol to form the chalcone intermediate.

  • Pyrazole formation : Cyclization with hydrazine hydrate in refluxing ethanol yields 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylate, which is hydrolyzed to the carboxylic acid using NaOH.

StepReagents/ConditionsYieldReference
Chalcone formationEthanol, KOH, RT, 24 h85%
CyclizationHydrazine hydrate, EtOH, reflux, 8 h72%
Saponification2M NaOH, EtOH, reflux, 4 h90%

Alternative Multicomponent Pyrazole Synthesis

A Ti-mediated multicomponent coupling of alkynes, nitriles, and imido complexes offers a regioselective route to pyrazoles without hydrazine. For example, reacting 2,3-dihydrobenzofuran-5-carbonitrile with 3-hexyne and [py2TiCl2(NPh)]2 under oxidative conditions (TEMPO) yields the pyrazole core in 75% yield.

Amide Bond Formation with 2-(Morpholin-4-yl)ethylamine

Acid Chloride Route

The pyrazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2), followed by coupling with 2-(morpholin-4-yl)ethylamine in anhydrous THF:

  • Acid chloride formation :
    1H-Pyrazole-3-carboxylic acid+SOCl2reflux, 8 h1H-Pyrazole-3-carbonyl chloride\text{1H-Pyrazole-3-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux, 8 h}} \text{1H-Pyrazole-3-carbonyl chloride}

  • Amide coupling :
    1H-Pyrazole-3-carbonyl chloride+2-(Morpholin-4-yl)ethylamineTHF, K2CO3,05CTarget compound\text{1H-Pyrazole-3-carbonyl chloride} + \text{2-(Morpholin-4-yl)ethylamine} \xrightarrow{\text{THF, K}_2\text{CO}_3, 0-5^\circ \text{C}} \text{Target compound}

StepReagents/ConditionsYieldReference
Acid chloride synthesisSOCl2, reflux, 8 h95%
Amide formationTHF, K2CO3, 0-5°C, 2 h68%

One-Pot Morpholine Incorporation

A metal-free, one-pot method couples 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carbonyl chloride with morpholine and ethylenediamine derivatives under mild conditions. This approach avoids isolation of intermediates, improving overall yield (82%).

Optimization and Challenges

Regioselectivity in Pyrazole Formation

Cyclization of unsymmetrical chalcones can yield regioisomeric pyrazoles. Employing microwave irradiation (150°C, 30 min) enhances regioselectivity (>9:1 ratio) and reduces reaction time.

Purification Strategies

  • Crystallization : The final carboxamide is purified via recrystallization from ethyl acetate/hexane (3:1), yielding 95% purity.

  • Chromatography : Silica gel chromatography (EtOAc/MeOH 10:1) resolves regioisomeric impurities.

Comparative Analysis of Synthetic Routes

MethodKey StepsTotal YieldAdvantagesLimitations
Chalcone cyclizationChalcone formation → Cyclization → Saponification → Amide coupling45%High regiocontrol, scalableMulti-step, long reaction times
Multicomponent couplingTi-mediated coupling → Oxidation → Amide coupling58%Fewer steps, avoids hydrazineRequires specialized Ti catalysts
One-pot synthesisSimultaneous cyclization and amine coupling82%High efficiency, minimal purificationLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products

    Oxidation Products: Various oxidized derivatives of the benzofuran ring.

    Reduction Products: Dihydropyrazole derivatives.

    Substitution Products: Substituted morpholine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide exhibit several biological activities:

  • Antimicrobial Activity : Compounds in the pyrazole class have been reported to demonstrate significant antimicrobial properties against various pathogens, including bacteria and fungi .
  • Anti-inflammatory Properties : The structural features of this compound suggest potential anti-inflammatory effects, which are common among pyrazole derivatives.
  • Anticancer Potential : Preliminary studies indicate that certain pyrazole derivatives can inhibit cancer cell proliferation, making them candidates for anticancer drug development .
  • Neuroprotective Effects : Given the presence of the benzofuran moiety, there is potential for neuroprotective applications, particularly in neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various pyrazole derivatives, including 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide. Results indicated that this compound exhibited notable activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Research

In another research effort, derivatives similar to this compound were tested for their ability to inhibit cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells, indicating promising anticancer activity .

Comparison Table of Related Compounds

Compound NameStructure FeaturesUnique Aspects
5-AminopyrazolePyrazole core with amino substitutionKnown for its anti-inflammatory properties
N-(3-Carbamoylphenyl)-1H-pyrazolePyrazole with carbamoyl substitutionExhibits notable antitumor activity
2,3-Dihydrobenzofuran derivativesContains benzofuran moietyExplored for neuroprotective effects

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Core Pyrazole-Dihydrobenzofuran Scaffold

All compared compounds share the pyrazole-dihydrobenzofuran backbone, which facilitates planar interactions (e.g., π-π stacking) in biological systems. Variations arise in substituent positions and side-chain modifications:

Compound Name Pyrazole Substituent Position Amide Side Chain Key Structural Features
Target Compound 5-position N-[2-(morpholin-4-yl)ethyl] Morpholine enhances solubility
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide 3-position N-[4-(propan-2-yl)phenyl] Isopropylphenyl increases lipophilicity
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide 3-position N-[2-(3,4-dimethoxyphenyl)ethyl] Nitro group alters reactivity; dimethoxyphenyl aids aromatic interactions
Functional Group Impact
  • Target Compound : The morpholine ring (a saturated 6-membered amine-ether) introduces polarity, likely improving solubility compared to analogs with hydrophobic substituents.
  • Compound : The nitro group at the 4-position of the pyrazole may increase electrophilicity, influencing reactivity in synthetic or metabolic pathways. The 3,4-dimethoxyphenyl side chain could enhance binding to aromatic receptors .

Physicochemical Properties (Inferred)

While exact data for the target compound is unavailable in the provided evidence, trends can be inferred from analogs:

Property Target Compound (Inferred) Compound Compound
Molecular Weight Moderate (~400-450 g/mol) Higher (~450-500 g/mol) Highest (~500-550 g/mol due to nitro)
Solubility Higher (morpholine’s polarity) Lower (isopropylphenyl) Moderate (dimethoxyphenyl’s balance)
Reactivity/Stability Stable (no electron-withdrawing groups) Stable Reactive (nitro group)

Pharmacological Implications

  • Target Compound : The morpholine group may improve bioavailability in aqueous environments, making it suitable for oral administration.
  • Compound : Lipophilicity could favor blood-brain barrier penetration, relevant to CNS-targeting drugs.
  • Compound : The nitro group might confer antibacterial or antiparasitic activity, common in nitro-heterocyclic drugs .

Biological Activity

The compound 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide is a pyrazole derivative that has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C19H28N4O3
  • Molecular Weight : 360.5 g/mol
  • CAS Number : 1491129-96-4

2. Antimicrobial Activity

Pyrazole derivatives have shown promising antimicrobial effects against various pathogens. Studies have documented that similar compounds demonstrate activity against both bacterial and fungal strains . For instance, certain pyrazole derivatives were tested against Mycobacterium tuberculosis and exhibited substantial inhibition rates, indicating potential for development as anti-tubercular agents.

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds structurally related to the target molecule have been tested against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), showing significant cytotoxic effects . The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation.

4. Neuroprotective Effects

Some pyrazole derivatives have demonstrated neuroprotective properties, potentially acting as MAO inhibitors which can be beneficial in treating neurodegenerative diseases . This suggests that the compound may also possess similar neuroprotective capabilities.

Case Study 1: In Vivo Anti-inflammatory Effects

A study involving a series of pyrazole derivatives demonstrated their efficacy in reducing inflammation in animal models. The specific compound's analogs showed a reduction in edema by approximately 70% compared to controls at a dose of 10 mg/kg .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies revealed that related pyrazole compounds exhibited GI50 values (concentration required to inhibit cell growth by 50%) as low as 2.23 µM against leukemia cell lines, indicating strong anticancer activity . This suggests that the compound may share similar cytotoxic properties.

The biological activity of pyrazole derivatives is often attributed to their ability to interact with various biological targets:

  • Inhibition of Cyclooxygenase (COX) : Many anti-inflammatory pyrazoles act by inhibiting COX enzymes, reducing prostaglandin synthesis.
  • DNA Intercalation : Some compounds may intercalate into DNA, disrupting replication and leading to apoptosis in cancer cells.
  • Receptor Modulation : Interaction with neurotransmitter receptors has been noted, which could explain potential antidepressant effects observed in some studies .

Q & A

What are the established synthetic routes for 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide?

Level: Basic
Methodological Answer:
The synthesis typically involves three stages:

Core Pyrazole Formation : Cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with hydrazine derivatives, followed by substitution at the 5-position with 2,3-dihydrobenzofuran via Suzuki coupling or nucleophilic aromatic substitution .

Morpholine-Ethyl Side Chain Introduction : Reacting the pyrazole intermediate with 2-(morpholin-4-yl)ethylamine using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Which spectroscopic techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of pyrazole substitution and morpholine-ethyl linkage. For example, pyrazole C-3 carbonyl appears at ~165 ppm in ¹³C NMR .
  • HPLC-MS : Verify purity (>98%) and molecular ion ([M+H]⁺ calculated for C₁₉H₂₂N₄O₃: 355.17) .
  • FT-IR : Identify carboxamide C=O stretch (~1650 cm⁻¹) and benzofuran C-O-C asymmetric vibration (~1240 cm⁻¹) .

How can reaction yields be optimized considering steric hindrance from the 2,3-dihydrobenzofuran substituent?

Level: Advanced
Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
  • Catalytic Systems : Employ Pd(PPh₃)₄ with Buchwald-Hartwig conditions for aryl amination, reducing steric clashes .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize side reactions .

How to resolve discrepancies in biological activity data across studies?

Level: Advanced
Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., reference inhibitors) and validate cell line viability (e.g., MTT assays) to ensure reproducibility .
  • Computational-Experimental Feedback : Apply ICReDD’s reaction path search methods to correlate structural variations (e.g., substituent electronegativity) with activity trends .
  • Meta-Analysis : Pool data from multiple studies using tools like Bayesian statistics to identify outliers or confounding variables .

What computational strategies predict the binding affinity of this compound to target proteins?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., cannabinoid CB1). Key parameters: grid box size (25 ų), Lamarckian genetic algorithm .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å acceptable) .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, comparing with experimental IC₅₀ values .

How to design analogs with improved selectivity for kinase targets?

Level: Advanced
Methodological Answer:

  • Scaffold Hopping : Replace benzofuran with bioisosteres (e.g., indole) to modulate π-π stacking interactions .
  • Substituent Screening : Test electron-withdrawing groups (e.g., -CF₃) at pyrazole C-5 to enhance hydrophobic binding .
  • Proteome-Wide Profiling : Use KinomeScan® to assess off-target effects and refine selectivity .

What in vitro assays are used for initial pharmacological profiling?

Level: Basic
Methodological Answer:

  • Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., trypsin-like protease inhibition at λₑₓ/λₑₘ = 380/460 nm) .
  • Cytotoxicity Screening : Use MCF-7 or HEK293 cells with Alamar Blue (48 hr exposure, EC₅₀ reported in µM) .
  • Membrane Permeability : Caco-2 monolayer model (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .

How to interpret structure-activity relationships (SAR) for this compound?

Level: Advanced
Methodological Answer:

  • 3D-QSAR Models : Build CoMFA/CoMSIA models using 20+ analogs to identify critical steric/electrostatic regions .
  • Pharmacophore Mapping : Define features (e.g., hydrogen bond acceptors near morpholine) using Discovery Studio .
  • Fragment Decomposition : Analyze Free-Wilson contributions of substituents to activity (e.g., benzofuran contributes +1.2 log units) .

What purification methods achieve high purity (>99%) for in vivo studies?

Level: Basic
Methodological Answer:

  • Preparative HPLC : C18 column, isocratic elution (ACN:H₂O 70:30), collect fractions at λ = 254 nm .
  • Crystallization : Optimize solvent pairs (e.g., ethyl acetate/n-hexane) using OGAnalyzer software to predict solubility .
  • LC-MS Monitoring : Track impurities with m/z thresholds < 0.1% .

How to assess metabolic stability in hepatic microsomes?

Level: Advanced
Methodological Answer:

  • Incubation Protocol : 1 µM compound + NADPH in human liver microsomes (37°C, pH 7.4). Sample at 0, 15, 30, 60 min .
  • LC-MS/MS Quantification : Monitor parent compound depletion (t₁/₂ calculated via first-order kinetics) .
  • CYP Inhibition Screening : Use luminescent assays (e.g., CYP3A4) to identify metabolic liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.